N-[1-(2-methylphenyl)ethyl]aniline
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Overview
Description
N-[1-(2-methylphenyl)ethyl]aniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 1-(2-methylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(2-methylphenyl)ethyl]aniline can be synthesized through several methods. One common approach involves the reaction of 2-methylacetophenone with aniline in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium or nickel to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylphenyl)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
N-[1-(2-methylphenyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-methylphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with cellular enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-phenylethylamine: A simpler analog with a phenylethyl group instead of the 2-methylphenyl group.
N-methylphenethylamine: Another analog with a methyl group on the phenethylamine structure.
Uniqueness
N-[1-(2-methylphenyl)ethyl]aniline is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
791808-29-2 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-12-8-6-7-11-15(12)13(2)16-14-9-4-3-5-10-14/h3-11,13,16H,1-2H3 |
InChI Key |
HFCVXWGJZKTSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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